molecular formula C20H15N3O2S B12163552 N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide

Cat. No.: B12163552
M. Wt: 361.4 g/mol
InChI Key: YEFRMZBDSZDAQT-UHFFFAOYSA-N
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Description

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a thiophene ring fused with a pyrimidine ring, which is further substituted with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide typically involves multiple steps, starting with the formation of the thiophene and pyrimidine rings. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide stands out due to its unique combination of a thiophene ring fused with a pyrimidine ring and its potential applications in diverse fields. Its structural complexity and functional versatility make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyphenyl]acetamide

InChI

InChI=1S/C20H15N3O2S/c1-13(24)23-15-8-5-9-16(10-15)25-19-17-11-18(14-6-3-2-4-7-14)26-20(17)22-12-21-19/h2-12H,1H3,(H,23,24)

InChI Key

YEFRMZBDSZDAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4

Origin of Product

United States

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